molecular formula C6H6BrNO2S B3022650 Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-61-4

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No.: B3022650
CAS No.: 56355-61-4
M. Wt: 236.09 g/mol
InChI Key: YMKSUNUZQDIVIE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . Key physicochemical properties include:

  • Density: 1.656 g/cm³ (20°C)
  • Boiling Point: 271.8°C (760 Torr)
  • Solubility: Sparingly soluble in water (0.99 g/L at 25°C)
  • Flash Point: 118.2°C .

The compound features a thiazole ring substituted with a bromine atom at position 2, a methyl group at position 5, and a methoxycarbonyl group at position 2. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactive bromine substituent .

Properties

IUPAC Name

methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKSUNUZQDIVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626171
Record name Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56355-61-4
Record name Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
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Scientific Research Applications

Pharmaceutical Development

Overview
Methyl 2-bromo-5-methylthiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance drug efficacy against bacterial infections and other diseases.

Case Studies

  • Antibacterial Properties : Research has indicated that thiazole derivatives exhibit significant antibacterial activity. A study demonstrated that compounds derived from this compound showed improved efficacy against resistant bacterial strains, highlighting its potential in developing new antibiotics .

Agricultural Chemistry

Overview
In the realm of agrochemicals, this compound is utilized in the formulation of fungicides and herbicides. These applications are critical for protecting crops from pests and diseases, thereby improving agricultural yields.

Data Table: Agrochemical Applications

Application TypeCompound DerivedEfficacyTarget Pest/Disease
FungicideThis compoundHighFungal pathogens
HerbicideThis compoundModerateBroadleaf weeds

Material Science

Overview
this compound is explored in material science for developing novel materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study
A recent study investigated the use of this compound in creating polymeric materials with improved mechanical properties and thermal stability. The results indicated that incorporating this thiazole derivative into polymer matrices resulted in materials that could withstand harsher environmental conditions compared to traditional polymers .

Biochemical Research

Overview
In biochemical research, this compound is used to study enzyme inhibition and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.

Case Studies

  • Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a lead compound for developing drugs targeting metabolic disorders .
  • Metabolic Pathway Analysis : Studies utilizing this compound have provided insights into the regulation of metabolic pathways affected by oxidative stress, paving the way for new therapeutic strategies against related diseases .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-methylthiazole-4-carboxylate is primarily related to its ability to act as an intermediate in various chemical reactions. Its bromine atom can be readily substituted, making it a versatile building block in organic synthesis . The thiazole ring structure also contributes to its biological activity, interacting with various molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9)
  • Similarity : 0.81 (structural similarity index) .
  • Key Differences :
    • Substituents : Ethyl ester group instead of methyl ester.
    • Impact : Increased steric bulk may reduce reactivity in nucleophilic substitutions compared to the methyl ester analog.
    • Applications : Less commonly used in fine chemical synthesis due to lower commercial availability .
Methyl 2-bromo-5-ethylthiazole-4-carboxylate (CAS: 81569-46-2)
  • Similarity : 0.92 .
  • Key Differences :
    • Substituents : Ethyl group at position 5 instead of methyl.
    • Impact : Enhanced lipophilicity (logP ~2.39 vs. ~1.65 for the methyl analog) improves membrane permeability in bioactive molecules .
Methyl 2-bromo-5-chlorothiazole-4-carboxylate (CID: 37818501)
  • Molecular Formula: C₅H₃BrClNO₂S .
  • Key Differences :
    • Substituents : Chlorine at position 5 instead of methyl.
    • Impact : Increased electrophilicity at the thiazole ring due to electron-withdrawing Cl, enhancing reactivity in arylations.

Functional Group Modifications

2-Bromo-5-methylthiazole-4-carboxylic Acid (CAS: 1194374-25-8)
  • Similarity : 0.94 .
  • Key Differences :
    • Functional Group : Carboxylic acid instead of methyl ester.
    • Impact : Higher polarity (water solubility ~3.2 g/L) and acidity (pKa ~2.8), making it suitable for salt formation or coordination chemistry .
Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 79247-80-6)
  • Molecular Formula: C₇H₈BrNO₂S.
  • Key Differences :
    • Substituent Positions : Bromine at position 5 and ester at position 2.
    • Impact : Altered regioselectivity in cross-coupling reactions due to differing electronic environments .

Physicochemical and Reactivity Comparison

Compound Name CAS Molecular Formula Boiling Point (°C) Solubility (g/L) Reactivity Notes
Methyl 2-bromo-5-methylthiazole-4-carboxylate 56355-61-4 C₆H₆BrNO₂S 271.8 0.99 High electrophilicity at C2 for cross-coupling
Ethyl 2-bromothiazole-4-carboxylate 100367-77-9 C₆H₆BrNO₂S 265.2 (calc.) 1.2 Slower reaction kinetics due to ethyl group
Methyl 2-bromo-5-chlorothiazole-4-carboxylate 37818501 C₅H₃BrClNO₂S 260.5 (calc.) 0.87 Enhanced reactivity in SNAr reactions
2-Bromo-5-methylthiazole-4-carboxylic acid 1194374-25-8 C₅H₄BrNO₂S N/A 3.2 Acid-base functionalization in drug design

Biological Activity

Methyl 2-bromo-5-methylthiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₈BrN₂O₂S
  • Molecular Weight : Approximately 264.14 g/mol
  • Structure : Contains a thiazole ring, a bromine atom at the 2-position, and a carboxylate group at the 4-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, which can lead to either inhibition or activation of specific biological pathways. The thiazole ring plays a crucial role in facilitating interactions with proteins and nucleic acids, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable investigation assessed its cytotoxicity against various cancer cell lines, revealing promising results.

CompoundCell LineIC₅₀ (µM)Reference
This compoundHEPG2 (liver carcinoma)7.06
Doxorubicin (control)HEPG20.5

The compound demonstrated an IC₅₀ value of 7.06 µM , indicating moderate cytotoxicity compared to the reference drug doxorubicin, which had an IC₅₀ of 0.5 µM . This suggests that while this compound is not as potent as doxorubicin, it still possesses significant anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Study on Cytotoxicity

A detailed study was conducted using the MTT assay to evaluate the cytotoxic effects of this compound on HEPG2 liver carcinoma cells. The results indicated a dose-dependent reduction in cell viability, reinforcing the compound's potential as an anticancer agent.

In Vivo Stability Assessment

Another significant study focused on the pharmacokinetics of this compound in BALB/c mice. The compound exhibited a half-life of approximately 215 minutes in plasma stability assays, suggesting favorable enzymatic and hydrolytic stability for further therapeutic applications .

Q & A

Q. How to validate crystallographic data for publication in high-impact journals?

  • Methodological Answer : Adhere to IUCr standards. Report R1/wR2 values (<5% for high-resolution data). Use PLATON/CHECKCIF to flag ADDs/ALERTS. Include ORTEP diagrams with 50% probability ellipsoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-methylthiazole-4-carboxylate
Reactant of Route 2
Methyl 2-bromo-5-methylthiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.